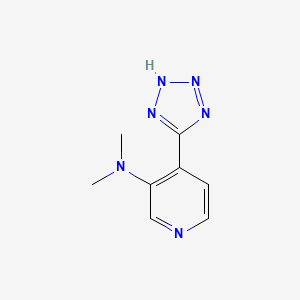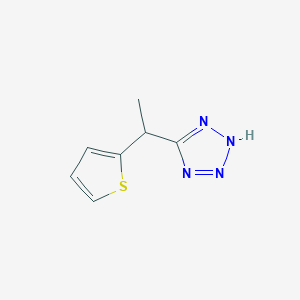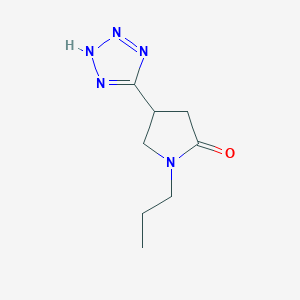
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine: is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and two methyl groups on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine typically involves the reaction of 4-chloro-3-nitropyridine with sodium azide to form the tetrazole ring, followed by N,N-dimethylation using dimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group on the pyridine ring, converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine N-oxide.
Reduction: this compound.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its tetrazole moiety can mimic carboxylic acids, making it a valuable scaffold for developing enzyme inhibitors and receptor agonists/antagonists .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent, antimicrobial agent, and in the treatment of various central nervous system disorders. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is explored for its use in the development of energetic materials and as a component in advanced polymers and coatings .
作用機序
The mechanism of action of N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the compound can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Comparison: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine is unique due to its combination of a pyridine ring and a tetrazole moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
IUPAC Name |
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-14(2)7-5-9-4-3-6(7)8-10-12-13-11-8/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXTVPJWKOPJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole](/img/structure/B6978402.png)
![potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate](/img/structure/B6978408.png)


![8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine](/img/structure/B6978432.png)

![tert-butyl 4-(3,6-dihydro-2H-pyran-5-ylmethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978451.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine](/img/structure/B6978470.png)
![1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine](/img/structure/B6978473.png)
![5-Methoxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6978486.png)
![N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978491.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978496.png)
![N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978504.png)
![N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978518.png)
